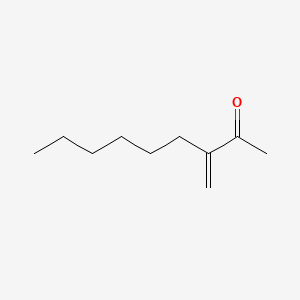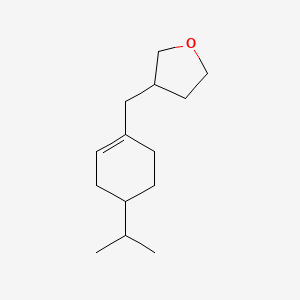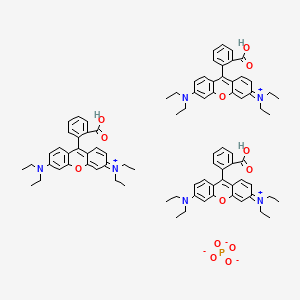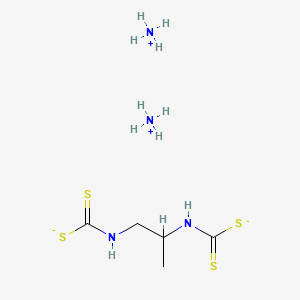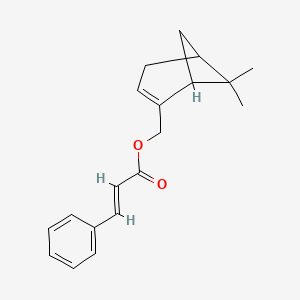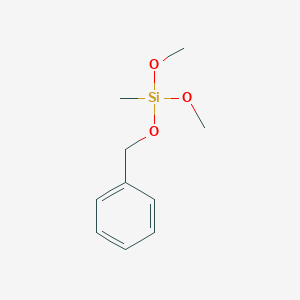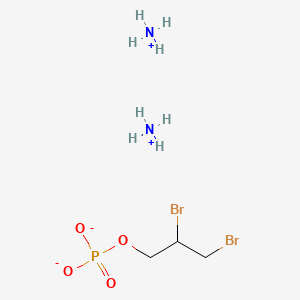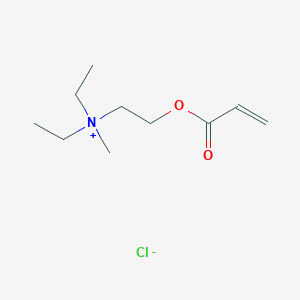
1-(2-Chloroethyl)-2-methylpiperidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-2-methylpiperidinium chloride is a chemical compound with the molecular formula C8H17Cl2N It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a chloroethyl group and a methyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-2-methylpiperidinium chloride typically involves the reaction of 2-methylpiperidine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethyl)-2-methylpiperidinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperidinium derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-2-methylpiperidinium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study cellular processes involving piperidine derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical synthesis
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-2-methylpiperidinium chloride involves its interaction with cellular components, particularly nucleophiles such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to the modification of biological molecules. This interaction can result in the inhibition of enzymatic activity or the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)piperidine: Lacks the methyl group, making it less sterically hindered.
2-Chloroethylamine: A simpler structure with only one chloroethyl group.
Bis(2-chloroethyl)amine: Contains two chloroethyl groups, increasing its reactivity.
Uniqueness: 1-(2-Chloroethyl)-2-methylpiperidinium chloride is unique due to the presence of both a chloroethyl group and a methyl group on the piperidine ring. This structural feature imparts specific reactivity and steric properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
62124-27-0 |
|---|---|
Formule moléculaire |
C8H17Cl2N |
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H16ClN.ClH/c1-8-4-2-3-6-10(8)7-5-9;/h8H,2-7H2,1H3;1H |
Clé InChI |
DCOWTQWMKSXLCO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


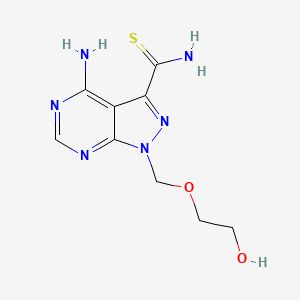
![1-[1-Oxo-5-{[4-(2-phenylpropan-2-yl)phenoxy]sulfonyl}naphthalen-2(1H)-ylidene]diazen-1-ium](/img/structure/B12672992.png)
